molecular formula C23H22O3 B14207529 Methyl 3-{3-[([1,1'-biphenyl]-2-yl)methoxy]phenyl}propanoate CAS No. 833485-17-9

Methyl 3-{3-[([1,1'-biphenyl]-2-yl)methoxy]phenyl}propanoate

Cat. No.: B14207529
CAS No.: 833485-17-9
M. Wt: 346.4 g/mol
InChI Key: GNDUJRVECCWEOU-UHFFFAOYSA-N
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Description

Methyl 3-{3-[([1,1’-biphenyl]-2-yl)methoxy]phenyl}propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a biphenyl group attached to a methoxyphenyl propanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-{3-[([1,1’-biphenyl]-2-yl)methoxy]phenyl}propanoate typically involves the esterification of 3-(3-([1,1’-biphenyl]-2-yl)methoxy)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method increases efficiency and yield while reducing the reaction time.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{3-[([1,1’-biphenyl]-2-yl)methoxy]phenyl}propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Methyl 3-{3-[([1,1’-biphenyl]-2-yl)methoxy]phenyl}propanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-{3-[([1,1’-biphenyl]-2-yl)methoxy]phenyl}propanoate involves its interaction with specific molecular targets. The biphenyl group can interact with hydrophobic pockets in proteins, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-phenylpropanoate: Similar ester structure but lacks the biphenyl group.

    Methyl 3-(4-methoxyphenyl)propanoate: Contains a methoxyphenyl group but not the biphenyl moiety.

Uniqueness

Methyl 3-{3-[([1,1’-biphenyl]-2-yl)methoxy]phenyl}propanoate is unique due to the presence of both the biphenyl and methoxyphenyl groups, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for various applications.

Properties

CAS No.

833485-17-9

Molecular Formula

C23H22O3

Molecular Weight

346.4 g/mol

IUPAC Name

methyl 3-[3-[(2-phenylphenyl)methoxy]phenyl]propanoate

InChI

InChI=1S/C23H22O3/c1-25-23(24)15-14-18-8-7-12-21(16-18)26-17-20-11-5-6-13-22(20)19-9-3-2-4-10-19/h2-13,16H,14-15,17H2,1H3

InChI Key

GNDUJRVECCWEOU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC1=CC(=CC=C1)OCC2=CC=CC=C2C3=CC=CC=C3

Origin of Product

United States

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